molecular formula C16H32O B12620688 3,4-Dimethyltetradec-3-en-2-ol CAS No. 917882-97-4

3,4-Dimethyltetradec-3-en-2-ol

Cat. No.: B12620688
CAS No.: 917882-97-4
M. Wt: 240.42 g/mol
InChI Key: RXCKIUCMVPQHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyltetradec-3-en-2-ol is an organic compound with a molecular formula of C16H32O. It is a type of alcohol with a double bond located at the third carbon and methyl groups attached to the third and fourth carbons of the tetradecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyltetradec-3-en-2-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3,4-dimethyltetradec-3-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Another method involves the Grignard reaction, where 3,4-dimethyltetradec-3-en-2-one is reacted with a Grignard reagent like methylmagnesium bromide (CH3MgBr) to produce the desired alcohol.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyltetradec-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can lead to the formation of alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl chlorides.

Scientific Research Applications

3,4-Dimethyltetradec-3-en-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modify the structure and function of proteins, enzymes, and cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylpentadec-3-en-2-ol: Similar structure with an additional carbon in the chain.

    3,4-Dimethylhexadec-3-en-2-ol: Similar structure with two additional carbons in the chain.

    3,4-Dimethylheptadec-3-en-2-ol: Similar structure with three additional carbons in the chain.

Uniqueness

3,4-Dimethyltetradec-3-en-2-ol is unique due to its specific chain length and the position of the double bond and methyl groups. These structural features influence its chemical reactivity, physical properties, and biological activities, making it distinct from other similar compounds.

Properties

CAS No.

917882-97-4

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

3,4-dimethyltetradec-3-en-2-ol

InChI

InChI=1S/C16H32O/c1-5-6-7-8-9-10-11-12-13-14(2)15(3)16(4)17/h16-17H,5-13H2,1-4H3

InChI Key

RXCKIUCMVPQHIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=C(C)C(C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.